Tranylcypromine hydrochloride
Overview
Description
Tranylcypromine hydrochloride is a monoamine oxidase inhibitor used primarily in the treatment of major depressive disorder. It is a propylamine formed from the cyclization of the side chain of amphetamine. This compound is effective in treating major depression, dysthymic disorder, and atypical depression. It is also useful in panic and phobic disorders .
Mechanism of Action
Target of Action
Tranylcypromine hydrochloride primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .
Mode of Action
This compound irreversibly and nonselectively inhibits MAO . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .
Biochemical Pathways
The inhibition of MAO by this compound affects the catabolism of various neurotransmitters . This results in the potentiation of monoaminergic activity in the brain, which can alleviate symptoms of depression .
Pharmacokinetics
Tranylcypromine has a half-life of 2 hours and inhibits CYP2A6 at standard doses . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability and therapeutic effects .
Result of Action
The primary result of this compound’s action is the alleviation of depressive symptoms . By inhibiting MAO and increasing monoaminergic activity, tranylcypromine can effectively treat major depression, dysthymic disorder, and atypical depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as tyramine, can interact with tranylcypromine and affect its action . Furthermore, the drug’s efficacy can be influenced by the individual’s overall health status, genetic factors, and concurrent use of other medications .
Biochemical Analysis
Biochemical Properties
Tranylcypromine hydrochloride plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase enzymes. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The compound interacts with enzymes like monoamine oxidase A and monoamine oxidase B, binding irreversibly to their active sites and preventing the breakdown of neurotransmitters . Additionally, this compound has been found to inhibit lysine-specific demethylase 1, an enzyme involved in the demethylation of histones, thereby affecting gene expression .
Cellular Effects
This compound influences various types of cells and cellular processes. In neuronal cells, it increases the levels of neurotransmitters, which can enhance mood and alleviate symptoms of depression. The compound also affects cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. Furthermore, this compound can impact gene expression by inhibiting lysine-specific demethylase 1, leading to changes in the transcriptional activity of genes involved in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its irreversible binding to the active sites of monoamine oxidase enzymes. This binding prevents the enzymes from catalyzing the oxidative deamination of neurotransmitters, resulting in increased levels of serotonin, norepinephrine, and dopamine in the brain . Additionally, this compound inhibits lysine-specific demethylase 1 by interacting with its flavin adenine dinucleotide cofactor, leading to changes in histone methylation and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be relatively stable, but its activity may decrease due to degradation or metabolic processes. Long-term exposure to this compound can lead to sustained increases in neurotransmitter levels, but it may also result in adaptive changes in receptor sensitivity and gene expression . In vitro and in vivo studies have shown that prolonged use of this compound can lead to alterations in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit monoamine oxidase enzymes and increase neurotransmitter levels without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including hypertensive crises and serotonin syndrome . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this dosage can result in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidative deamination and conjugation reactions. The compound interacts with enzymes such as cytochrome P450 2A6, which plays a role in its metabolism . This compound can also affect metabolic flux by altering the levels of neurotransmitters and other metabolites in the brain and peripheral tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on neurotransmitter levels. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . This compound can also affect its localization and accumulation by binding to specific cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the mitochondria, where monoamine oxidase enzymes are found. This localization allows this compound to effectively inhibit these enzymes and increase neurotransmitter levels . Additionally, this compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tranylcypromine hydrochloride is synthesized by cyclizing the side chain of amphetamine to form a propylamine. The process involves the formation of a cyclopropane ring, resulting in the compound 2-phenylcyclopropan-1-amine .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Specific details on the industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Tranylcypromine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, although specific conditions and reagents for this reaction are not commonly detailed in literature.
Reduction: Reduction reactions can also occur, but again, specific details are limited.
Substitution: The compound can undergo substitution reactions, particularly involving the phenyl group.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxidized derivatives of this compound.
Scientific Research Applications
Tranylcypromine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving monoamine oxidase inhibitors.
Biology: The compound is studied for its effects on monoamine oxidase enzymes and their role in neurotransmitter regulation.
Medicine: this compound is primarily used in the treatment of major depressive disorder and other related conditions.
Industry: The compound is used in the pharmaceutical industry for the production of antidepressant medications.
Comparison with Similar Compounds
Phenelzine: Another monoamine oxidase inhibitor used to treat depression.
Isocarboxazid: A hydrazine monoamine oxidase inhibitor with similar applications.
Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease and depression.
Uniqueness: Tranylcypromine hydrochloride is unique in its rapid onset of activity and its non-hydrazine structure, which differentiates it from other monoamine oxidase inhibitors like phenelzine and isocarboxazid. Its ability to act as a norepinephrine reuptake inhibitor and weak dopamine releaser at higher doses also sets it apart from other similar compounds .
Biological Activity
Tranylcypromine hydrochloride (TCP) is a well-known monoamine oxidase inhibitor (MAOI) primarily used in the treatment of depression. However, its biological activity extends beyond antidepressant effects, involving mechanisms that impact various cellular processes, including histone demethylation and neuroinflammation. This article explores the multifaceted biological activities of TCP, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties:
- Chemical Name: (±)-trans-2-Phenylcyclopropylamine hydrochloride
- Molecular Formula: C10H12ClN
- Molecular Weight: 185.66 g/mol
- Purity: ≥98%
Mechanism of Action:
Tranylcypromine acts as an irreversible inhibitor of both monoamine oxidase A (MAO-A) and B (MAO-B), leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. Additionally, it inhibits lysine-specific demethylase 1 (LSD1), a histone demethylase that plays a crucial role in epigenetic regulation by modulating gene expression through histone modification .
1. Inhibition of Monoamine Oxidase
TCP's primary mechanism involves the inhibition of MAO enzymes, which degrades monoamines. By blocking these enzymes, TCP increases the availability of neurotransmitters in the synaptic cleft, contributing to its antidepressant effects.
Enzyme Inhibited | Effect on Neurotransmitters |
---|---|
MAO-A | Increased serotonin and norepinephrine |
MAO-B | Increased dopamine and trace amines |
2. Histone Demethylation Inhibition
TCP has been shown to inhibit LSD1 with an IC50 value of less than 2 μM. This inhibition leads to the derepression of target genes involved in various cellular processes, including differentiation and proliferation .
Case Study: Induced Pluripotent Stem Cells
In combination with CHIR 99021, TCP facilitates the reprogramming of mouse embryonic fibroblasts into induced pluripotent stem cells (iPSCs), highlighting its potential in regenerative medicine .
3. Neuroinflammatory Modulation
Recent studies indicate that TCP can modulate neuroinflammatory responses by influencing microglial activation and pro-inflammatory cytokine production.
Research Findings:
- In LPS-injected wild-type mice, TCP significantly reduced microglial activation and levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
- In a mouse model of Alzheimer's disease (5xFAD), TCP decreased microglial activation but had limited effects on astrocyte activation .
Efficacy in Treatment-Resistant Depression
A clinical study compared TCP to a combination treatment of venlafaxine and mirtazapine in patients with treatment-resistant major depression. The results indicated no significant difference in remission rates between the two groups; however, TCP was associated with a higher attrition rate due to intolerance .
Table: Clinical Study Results
Treatment Group | Remission Rate (%) | Mean Daily Dose (mg) |
---|---|---|
Tranylcypromine | 6.9 | 36.9 |
Venlafaxine + Mirtazapine | 13.7 | 210.3 |
Summary
This compound exhibits diverse biological activities beyond its role as an antidepressant. Its ability to inhibit MAO and LSD1 positions it as a significant compound in both psychiatric treatment and potential applications in epigenetics and neuroinflammation management. Ongoing research continues to elucidate its mechanisms and therapeutic potential across various medical fields.
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-OULXEKPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047781 | |
Record name | Tranylcypromine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>25.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260770 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1986-47-6, 37388-05-9 | |
Record name | Tranylcypromine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tranylcypromine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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